phenyl(quinolin-3-ylsulfanyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(quinolin-3-ylsulfanyl)methanone is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The structure of this compound consists of a quinoline ring system attached to a phenyl group through a sulfanyl (thioether) linkage.
Preparation Methods
The synthesis of phenyl(quinolin-3-ylsulfanyl)methanone typically involves the reaction of quinoline-3-thiol with benzoyl chloride under basic conditions. The reaction proceeds through the formation of a thioether linkage between the quinoline and phenyl groups . Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
Phenyl(quinolin-3-ylsulfanyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Phenyl(quinolin-3-ylsulfanyl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of phenyl(quinolin-3-ylsulfanyl)methanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other enzymes and receptors, contributing to its biological activities.
Comparison with Similar Compounds
Phenyl(quinolin-3-ylsulfanyl)methanone can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer properties.
Quinoline-3-carboxylic acid: Known for its antimicrobial activity.
Quinoline-2-thiol: Used in the synthesis of various bioactive compounds.
This compound is unique due to its specific structure, which combines the quinoline ring with a phenyl group through a sulfanyl linkage, potentially leading to distinct biological activities and applications .
Properties
CAS No. |
1195607-06-7 |
---|---|
Molecular Formula |
C16H11NOS |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.